molecular formula C8H7ClN4 B13728387 1,2-Di(4-imidazolyl)ethyne Hydrochloride

1,2-Di(4-imidazolyl)ethyne Hydrochloride

Cat. No.: B13728387
M. Wt: 194.62 g/mol
InChI Key: KUDGRKUCSUKUGB-UHFFFAOYSA-N
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Description

1,2-Di(4-imidazolyl)ethyne Hydrochloride is a compound that features two imidazole rings connected by an ethyne (acetylene) linkage, with the addition of a hydrochloride group Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(4-imidazolyl)ethyne Hydrochloride typically involves the coupling of imidazole derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an imidazole halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(4-imidazolyl)ethyne Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form N-oxides.

    Reduction: The ethyne linkage can be reduced to form an ethane linkage.

    Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: 1,2-Di(4-imidazolyl)ethane Hydrochloride.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1,2-Di(4-imidazolyl)ethyne Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: It can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2-Di(4-imidazolyl)ethyne Hydrochloride depends on its interaction with biological targets. The imidazole rings can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes through hydrogen bonding and π-π interactions, affecting their activity and function.

Comparison with Similar Compounds

    1,2-Di(4-imidazolyl)ethane Hydrochloride: Similar structure but with an ethane linkage instead of an ethyne linkage.

    4,5-Di(4-imidazolyl)imidazole: Contains three imidazole rings.

    1,2-Di(4-pyridyl)ethyne Hydrochloride: Similar structure but with pyridine rings instead of imidazole rings.

Uniqueness: 1,2-Di(4-imidazolyl)ethyne Hydrochloride is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with ethane linkages or different heterocyclic rings.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

5-[2-(1H-imidazol-5-yl)ethynyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C8H6N4.ClH/c1(7-3-9-5-11-7)2-8-4-10-6-12-8;/h3-6H,(H,9,11)(H,10,12);1H

InChI Key

KUDGRKUCSUKUGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C#CC2=CN=CN2.Cl

Origin of Product

United States

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